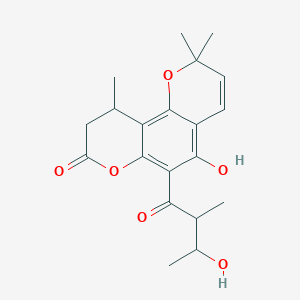![molecular formula C14H21N3O3 B1220004 tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate](/img/structure/B1220004.png)
tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a dimethylcarbamimidic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of tert-butyl hydroperoxide with a suitable amine derivative under controlled conditions to form the tert-butoxy groupThe final step involves the formation of the dimethylcarbamimidic acid moiety through a reaction with dimethylamine and a suitable carbodiimide reagent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-tert-Butoxy-3-oxopropyl) glycine: Shares the tert-butoxy group but differs in the rest of the structure.
tert-Butyloxycarbonyl-protected amino acids: Similar in having the tert-butoxy group but used primarily in peptide synthesis.
Uniqueness
N’-(3-{[tert-Butoxy(hydroxy)methylidene]amino}phenyl)-N,N-dimethylcarbamimidic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications .
Propriétés
Formule moléculaire |
C14H21N3O3 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11-8-6-7-10(9-11)15-12(18)17(4)5/h6-9H,1-5H3,(H,15,18)(H,16,19) |
Clé InChI |
UQVYUTAMNICZNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC(=O)N(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC(=O)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)



![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)






